

Amuvatinib Xenograft Mouse Model: Application Notes and Protocols for Preclinical Efficacy Studies

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Compound of Interest

Compound Name: *Amuvatinib*

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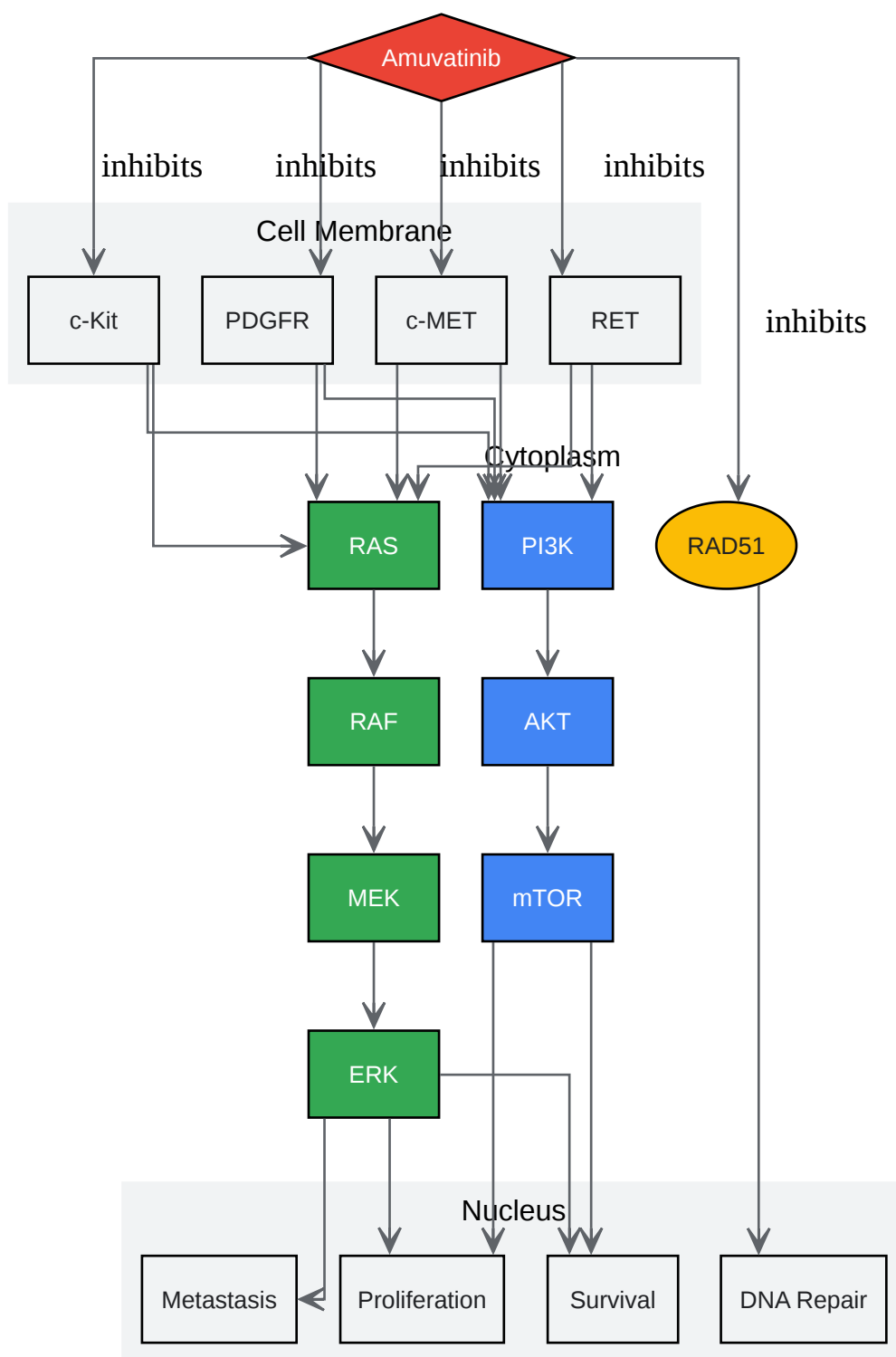
For Researchers, Scientists, and Drug Development Professionals

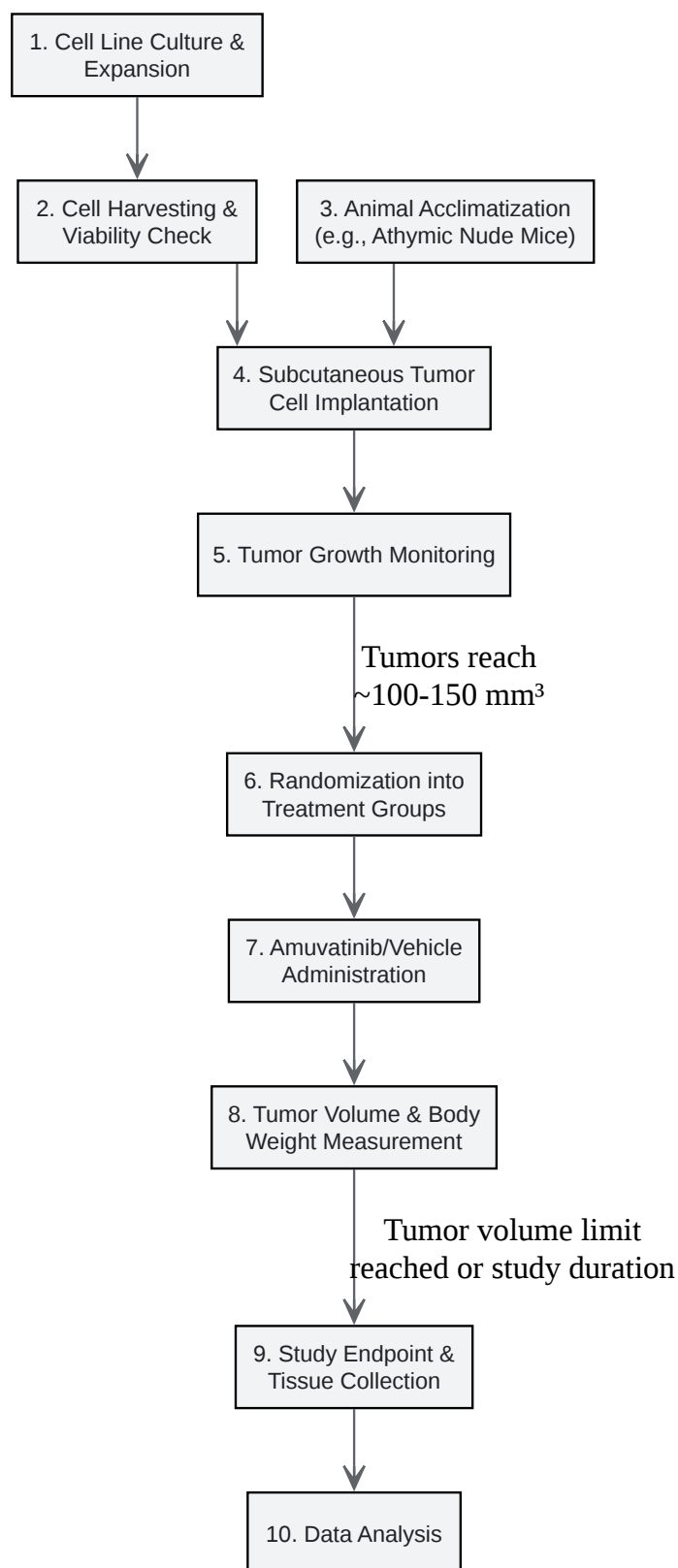
Introduction

Amuvatinib (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against a range of oncogenic drivers, including mutant forms of c-Kit, platelet-derived growth factor receptor alpha (PDGFR α), c-MET, and RET.[1][2] Furthermore, **Amuvatinib** has been shown to suppress the DNA repair protein RAD51, suggesting a potential role in sensitizing tumors to DNA-damaging agents.[1][3] These mechanisms of action make **Amuvatinib** a compelling candidate for preclinical evaluation in various cancer models. This document provides detailed application notes and protocols for designing and executing xenograft mouse model experiments to assess the in vivo efficacy of **Amuvatinib**.

Mechanism of Action: Key Signaling Pathways

Amuvatinib exerts its anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases (RTKs) and downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.





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